Cas no 7167-81-9 (5-methoxy-2-(pyrrolidin-2-yl)phenol)
5-methoxy-2-(pyrrolidin-2-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 5-methoxy-2-(pyrrolidin-2-yl)phenol
- Phenol, 5-methoxy-2-(2-pyrrolidinyl)-
- 5-Methoxy-2-(2-pyrrolidinyl)phenol
- EN300-1857135
- DTXSID701296453
- 7167-81-9
-
- Inchi: 1S/C11H15NO2/c1-14-8-4-5-9(11(13)7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3
- InChI Key: ZKIPVWCABMIZDR-UHFFFAOYSA-N
- SMILES: C1(O)=CC(OC)=CC=C1C1CCCN1
Computed Properties
- Exact Mass: 193.110278721g/mol
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- Density: 1.127±0.06 g/cm3(Predicted)
- Melting Point: 73 °C
- Boiling Point: 285.4±40.0 °C(Predicted)
- pka: 8.85±0.40(Predicted)
5-methoxy-2-(pyrrolidin-2-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1857135-0.05g |
5-methoxy-2-(pyrrolidin-2-yl)phenol |
7167-81-9 | 0.05g |
$732.0 | 2023-09-18 | ||
| Enamine | EN300-1857135-0.1g |
5-methoxy-2-(pyrrolidin-2-yl)phenol |
7167-81-9 | 0.1g |
$767.0 | 2023-09-18 | ||
| Enamine | EN300-1857135-0.25g |
5-methoxy-2-(pyrrolidin-2-yl)phenol |
7167-81-9 | 0.25g |
$801.0 | 2023-09-18 | ||
| Enamine | EN300-1857135-0.5g |
5-methoxy-2-(pyrrolidin-2-yl)phenol |
7167-81-9 | 0.5g |
$836.0 | 2023-09-18 | ||
| Enamine | EN300-1857135-1.0g |
5-methoxy-2-(pyrrolidin-2-yl)phenol |
7167-81-9 | 1g |
$871.0 | 2023-06-01 | ||
| Enamine | EN300-1857135-2.5g |
5-methoxy-2-(pyrrolidin-2-yl)phenol |
7167-81-9 | 2.5g |
$1707.0 | 2023-09-18 | ||
| Enamine | EN300-1857135-5.0g |
5-methoxy-2-(pyrrolidin-2-yl)phenol |
7167-81-9 | 5g |
$2525.0 | 2023-06-01 | ||
| Enamine | EN300-1857135-10.0g |
5-methoxy-2-(pyrrolidin-2-yl)phenol |
7167-81-9 | 10g |
$3746.0 | 2023-06-01 | ||
| Enamine | EN300-1857135-1g |
5-methoxy-2-(pyrrolidin-2-yl)phenol |
7167-81-9 | 1g |
$871.0 | 2023-09-18 | ||
| Enamine | EN300-1857135-5g |
5-methoxy-2-(pyrrolidin-2-yl)phenol |
7167-81-9 | 5g |
$2525.0 | 2023-09-18 |
5-methoxy-2-(pyrrolidin-2-yl)phenol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 5-methoxy-2-(pyrrolidin-2-yl)phenol
Introduction to 5-methoxy-2-(pyrrolidin-2-yl)phenol (CAS No. 7167-81-9)
5-methoxy-2-(pyrrolidin-2-yl)phenol, identified by its CAS number 7167-81-9, is a significant compound in the realm of pharmaceutical and biochemical research. This compound, featuring a methoxy-substituted phenol core linked to a pyrrolidine ring, has garnered attention due to its structural versatility and potential biological activities. The integration of the pyrrolidin-2-yl moiety into the phenolic scaffold introduces unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry exploration.
The chemical structure of 5-methoxy-2-(pyrrolidin-2-yl)phenol consists of a benzene ring substituted with a hydroxyl group at the 2-position and a methoxy group at the 5-position, further functionalized with a pyrrolidine derivative at the 2-position. This configuration endows the molecule with potential interactions across multiple biological targets, including enzymes and receptors. The presence of both hydrophobic and hydrophilic regions in its structure enhances its solubility and bioavailability, critical factors in drug development.
In recent years, there has been growing interest in phenolic derivatives as pharmacophores due to their demonstrated efficacy in various therapeutic applications. Studies have highlighted the role of 5-methoxy-2-(pyrrolidin-2-yl)phenol in modulating inflammatory pathways, particularly through its interaction with nonsteroidal anti-inflammatory drug (NSAID) targets. The pyrrolidine ring contributes to enhanced binding affinity by providing a suitable hydrogen bonding network with biological targets, which is a key consideration in rational drug design.
One of the most compelling aspects of 5-methoxy-2-(pyrrolidin-2-yl)phenol is its potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in pain signaling and neurodegenerative diseases. For instance, modifications to the pyrrolidine ring have led to derivatives with improved selectivity and reduced toxicity, aligning with current trends in precision medicine.
The synthesis of 5-methoxy-2-(pyrrolidin-2-yl)phenol typically involves multi-step organic reactions, including nucleophilic aromatic substitution and condensation reactions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques not only streamline the synthetic process but also allow for greater functional group diversity, enabling the exploration of a broader chemical space.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of 5-methoxy-2-(pyrrolidin-2-yl)phenol to its target proteins. These studies predict favorable interactions with residues critical for enzyme function, providing insights into structure-based drug design. Additionally, virtual screening approaches have identified potential analogs with enhanced pharmacokinetic profiles, underscoring the importance of computational tools in modern drug discovery.
The pharmacological profile of 5-methoxy-2-(pyrrolidin-2-yl)phenol has been extensively evaluated through both in vitro and in vivo assays. Preclinical studies have demonstrated its ability to modulate key signaling pathways associated with inflammation and pain relief. Notably, derivatives of this compound have shown promise in models of osteoarthritis and rheumatoid arthritis, where they exhibit anti-inflammatory effects comparable to established therapeutics but with improved side effect profiles.
In conclusion, 5-methoxy-2-(pyrrolidin-2-yl)phenol (CAS No. 7167-81-9) represents a compelling candidate for further exploration in pharmaceutical research. Its unique structural features, combined with promising biological activities, position it as a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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